molecular formula C7H14ClNO2 B130500 N-Boc-2-chloroethylamine CAS No. 71999-74-1

N-Boc-2-chloroethylamine

Cat. No. B130500
CAS RN: 71999-74-1
M. Wt: 179.64 g/mol
InChI Key: VACLTXTYDFLHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-2-chloroethylamine is a chemical compound that is derived from the functionalization of amino groups. It is related to the field of organic synthesis, particularly in the context of protecting group strategies and the synthesis of biologically active molecules. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect the amino functionality during various chemical reactions .

Synthesis Analysis

The synthesis of N-Boc-2-chloroethylamine and related compounds involves the use of N-Boc-hydroxylamine as a precursor. This compound can be prepared by reacting hydroxylamine hydrochloride with sodium or potassium carbonate, followed by the addition of tert-butyl dicarbonate. The reaction typically proceeds at room temperature and yields a crystalline solid after filtration and crystallization . Additionally, electrophilic amination methodology using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent has been demonstrated to convert amino acid derivatives into β-Boc-hydrazino derivatives, which are useful intermediates for modified peptides and heterocyclic derivatives .

Molecular Structure Analysis

While the specific molecular structure of N-Boc-2-chloroethylamine is not detailed in the provided papers, related compounds have been characterized by X-ray crystallography. For example, the molecular structures of betaine compounds and chlorobismuthines have been elucidated, revealing details such as bond lengths and angles, as well as the formation of hydrogen bonds and coordination to metal centers . These structural analyses are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

N-Boc-2-chloroethylamine is expected to participate in a variety of nucleophilic N- and O-functionalization reactions due to the ambident nucleophilicity of the hydroxylamine moiety. The Boc group itself is known to be stable under basic conditions and can be removed under acidic conditions, making it suitable for orthogonal protection strategies in organic synthesis . Furthermore, N-Boc-hydroxylamine can be used to generate tert-butyloxy-nitroso-carbonyl derivatives, which can act as dienophiles in hetero-Diels-Alder reactions, enophiles in ene reactions, and as electrophilic sources of nitrogen or oxygen in nitrosoformate aldol reactions .

Physical and Chemical Properties Analysis

The physical properties of N-Boc-2-chloroethylamine, such as its crystalline form and recommended storage conditions, have been described. It is typically supplied as a colorless or beige crystalline solid and should be stored in a well-ventilated area with a recommended temperature between 2 and 8°C. Appropriate exhaust ventilation is necessary to handle the dust that may form, and the container must be kept tightly closed . The chemical properties, including its reactivity in various organic transformations, have been discussed in the context of its use as a protecting group and its role in the synthesis of biologically relevant molecules .

Scientific Research Applications

  • Synthesis of Novel Compounds : N-Boc-2-chloroethylamine is used in the synthesis of novel compounds. For example, it was involved in the synthesis of novel proline-based imidazolium ionic liquids, which demonstrated similar characteristics to conventional imidazolium ionic liquids (Chaubey, Patra, & Mishra, 2020).

  • Development of New Isotopically Labeled Compounds : The compound has been used to create isotopically labeled derivatives like [1-13C, 1-14C]2-chloroethylamine hydrochloride, which are valuable in various research applications (Narayan & Chang, 1982).

  • Investigating Chemical Properties : Research on the infrared-induced conformational isomerization of 2-chloroethylamine highlights its potential in studying chemical reactions and properties (Nakata & Tasumi, 1984).

  • Photocatalysis : N-Boc-2-chloroethylamine is used in the development of photocatalysts like N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC), which are efficient in visible light photocatalysis and air cleaning (Dong et al., 2013).

  • Synthesis of Peptides and Amino Acids : The compound plays a role in the synthesis of protected amino acids and peptides. An example includes its use in the electrophilic amination process for N-Boc protection of amino groups (Jahani et al., 2011).

  • Preparation of Phytosteryl Amino Acid Ester Hydrochlorides : N-Boc-2-chloroethylamine aids in the preparation of these esters, showing potential in food systems due to their emulsifying properties (Jia et al., 2019).

Safety And Hazards

N-Boc-2-chloroethylamine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H315, H319, H332, H335, which indicate various hazards including acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

N-Boc-2-chloroethylamine is a valuable reagent in organic synthesis, particularly in the synthesis of peptides. Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected amines .

properties

IUPAC Name

tert-butyl N-(2-chloroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACLTXTYDFLHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396531
Record name N-Boc-2-chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-2-chloroethylamine

CAS RN

71999-74-1
Record name N-Boc-2-chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-chloroethylamine
Reactant of Route 2
Reactant of Route 2
N-Boc-2-chloroethylamine
Reactant of Route 3
Reactant of Route 3
N-Boc-2-chloroethylamine
Reactant of Route 4
Reactant of Route 4
N-Boc-2-chloroethylamine
Reactant of Route 5
Reactant of Route 5
N-Boc-2-chloroethylamine
Reactant of Route 6
Reactant of Route 6
N-Boc-2-chloroethylamine

Citations

For This Compound
11
Citations
O Sénèque, O Reinaud - Tetrahedron, 2003 - Elsevier
… The key step for their synthesis is the mono-alkylation at the small rim of the C 3v symmetrical trimethyl ether derivative of tBu-calix[6]arene with N-Boc-2-chloroethylamine to yield a …
Number of citations: 24 www.sciencedirect.com
AJ Boddy, DP Affron, CJ Cordier, EL Rivers… - Angewandte …, 2019 - Wiley Online Library
… The use of the same optimized conditions was successful using N-Boc-2-chloroethylamine 1, to provide azetidine 12 a in 69 % yield on 0.5 mmol scale. The same yield was obtained on …
Number of citations: 69 onlinelibrary.wiley.com
Y Wang, F Lei, X Li, Y He, J Li, R Qiu, X Wu… - Chemical Research in …, 2015 - Springer
… To a suspension of imidazole(9, 5 g, 73.44 mmol), N-boc-2-chloroethylamine(19.79 g, 110.16 mmol) and a catalytic amount of tetrabutylammonium bromide(TBAB, 0.25 g, 5%, mass …
Number of citations: 2 link.springer.com
LX Wang, ZH Wang, XL Sun, CT Zi, XJ Wang… - Bioorganic …, 2022 - Elsevier
… N-Boc-2-chloroethylamine was attached to compound 1 in the presence of potassium carbonate (K 2 CO 3 ) in DMF at 80 C, then trifluoroacetic acid (TFA) was used to remove the tert-…
Number of citations: 6 www.sciencedirect.com
MH Chen, P Fitzgerald, SB Singh, EA O'Neill… - Bioorganic & medicinal …, 2008 - Elsevier
Synthesis and biological activities of some quinolinone and dihydroquinolinone p38 MAP kinase inhibitors are reported. Modifications to the dihydroquinolinone pharmacophore …
Number of citations: 40 www.sciencedirect.com
K Iida, N Suzuki, A Sasaki, S Ishida, T Arai - Scientific Reports, 2022 - nature.com
… Then, the resulting residue, 60% NaH (34.0 mg, 0.85 mol), and N-Boc-2-chloroethylamine 51 (152.7 mg, 0.85 mmol), which was prepared according to a reported procedure, were …
Number of citations: 5 www.nature.com
AFM AFM - Calixarenes in the Nanoworld - Springer
… Nanostructures, multifunctional, 242 Nanotubes, 144, 253 aromatic, 342 calixarene, 161–163 organic, 340 synthetic, 162–163 N-Boc-2-chloroethylamine, 274 O-Neoglycoconjugates, …
Number of citations: 0 link.springer.com
E Carry - 2021 - search.proquest.com
Alcohol use disorder (AUD) is the most common substance use disorder (SUD) giving rise to major socioeconomic and health consequences, with an estimated 208 million people …
Number of citations: 0 search.proquest.com
E Carry - 2021 - rucore.libraries.rutgers.edu
In addition to anti-intoxicating properties, dihydromyricetin (DHM) has demonstrated multiple health benefiting bioactivities. For instance, in vitro and in vivo studies have indicated DHM …
Number of citations: 0 rucore.libraries.rutgers.edu
R Mori, A Kato, K Komenoi, H Kurasaki, T Iijima… - European Journal of …, 2014 - Elsevier
Twenty-one types of novel ellipticine derivatives and pyridocarbazoles (5-methoxycarbonyl-11-methyl-6H-pyrido[4,3-b]carbazoles) with a nitrosourea moiety, linked by an oxydiethylene …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.